molecular formula C12H15BrO3 B13987622 Ethyl 6-bromo-3-ethoxy-2-methylbenzoate

Ethyl 6-bromo-3-ethoxy-2-methylbenzoate

Cat. No.: B13987622
M. Wt: 287.15 g/mol
InChI Key: UISGLCRYDVORLC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-ethoxy-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by its aromatic ring substituted with bromine, ethoxy, and methyl groups, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-ethoxy-2-methylbenzoate typically involves the esterification of 6-bromo-3-ethoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same esterification reaction but optimized for large-scale production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 6-hydroxy-3-ethoxy-2-methylbenzoate or 6-amino-3-ethoxy-2-methylbenzoate.

    Oxidation: Formation of 6-bromo-3-ethoxy-2-methylbenzoic acid or 6-bromo-3-ethoxy-2-methylbenzaldehyde.

    Reduction: Formation of 6-bromo-3-ethoxy-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 6-bromo-3-ethoxy-2-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-ethoxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Ethyl 6-chloro-3-ethoxy-2-methylbenzoate
  • Ethyl 6-fluoro-3-ethoxy-2-methylbenzoate
  • Ethyl 6-iodo-3-ethoxy-2-methylbenzoate

Comparison: Ethyl 6-bromo-3-ethoxy-2-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions than chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 6-bromo-3-ethoxy-2-methylbenzoate

InChI

InChI=1S/C12H15BrO3/c1-4-15-10-7-6-9(13)11(8(10)3)12(14)16-5-2/h6-7H,4-5H2,1-3H3

InChI Key

UISGLCRYDVORLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)OCC)C

Origin of Product

United States

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